molecular formula C20H21N3O4 B237937 N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

货号 B237937
分子量: 367.4 g/mol
InChI 键: INTPMLPEXOSNND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as ABT-639, is a selective and potent antagonist of the T-type calcium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.

作用机制

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide selectively blocks the T-type calcium channel, which is involved in the regulation of neuronal excitability. This channel is expressed in various regions of the brain and is implicated in the pathogenesis of several neurological disorders. By blocking this channel, N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide reduces neuronal excitability, leading to a decrease in seizures, neuropathic pain, and anxiety.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have minimal off-target effects, making it a selective and potent antagonist of the T-type calcium channel. It has a high affinity for the channel, leading to a long duration of action. N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the T-type calcium channel. It has also been shown to have a long duration of action, making it suitable for in vivo studies. However, N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

未来方向

There are several future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide research, including the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective T-type calcium channel antagonists may lead to the discovery of new therapeutic agents for these diseases. Further studies are also needed to optimize the pharmacokinetics and bioavailability of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide for clinical use.
In conclusion, N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a promising compound with potential therapeutic applications in various neurological disorders. Its selective and potent antagonism of the T-type calcium channel makes it a valuable tool for studying the role of this channel in disease pathogenesis. Further research is needed to fully understand the potential of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide and to develop more potent and selective T-type calcium channel antagonists.

合成方法

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of 4-(4-acetylpiperazin-1-yl)aniline, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis process has been optimized to obtain high yield and purity of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide.

科学研究应用

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, neuropathic pain, and anxiety disorders. In a study conducted on rats, N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide was found to significantly reduce the frequency and duration of seizures. Additionally, it has been shown to reduce neuropathic pain in mice models. N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also demonstrated anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.

属性

产品名称

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

分子式

C20H21N3O4

分子量

367.4 g/mol

IUPAC 名称

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-14(24)22-8-10-23(11-9-22)17-5-3-16(4-6-17)21-20(25)15-2-7-18-19(12-15)27-13-26-18/h2-7,12H,8-11,13H2,1H3,(H,21,25)

InChI 键

INTPMLPEXOSNND-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

规范 SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。